Fingolimod-d4 Clorhidrato

Descripción general

Descripción

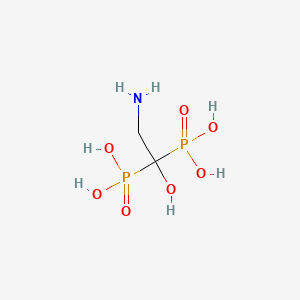

FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Molecular Structure Analysis

The molecular formula of FTY720-d4 Hydrochloride is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.

Physical and Chemical Properties Analysis

FTY720-d4 Hydrochloride is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .

Aplicaciones Científicas De Investigación

Cuantificación en Plasma Humano

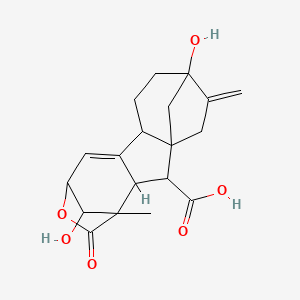

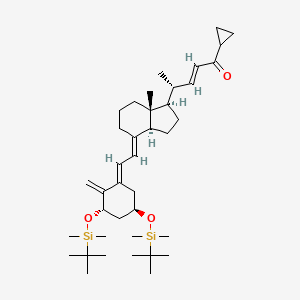

Fingolimod-d4 Clorhidrato se utiliza en el desarrollo de métodos analíticos para cuantificar Fingolimod y su metabolito Fingolimod-Fosfato en plasma humano {svg_1}. Esto es particularmente útil para evaluar las diferencias interindividuales en la biodisponibilidad de estos compuestos y relacionar estas diferencias con la variabilidad en las respuestas clínicas {svg_2}.

Método UPLC Indicador de Estabilidad

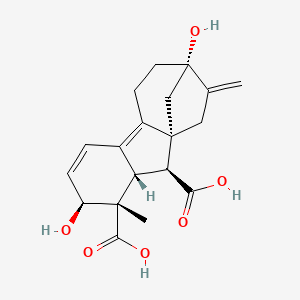

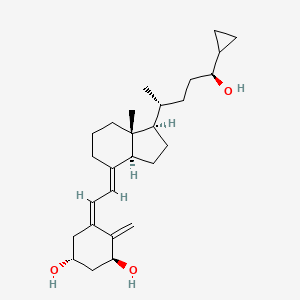

this compound se utiliza en el desarrollo de un método UPLC indicador de estabilidad para la determinación cuantitativa de Fingolimod Clorhidrato y sus sustancias relacionadas {svg_3}. Este método es útil en el análisis de ingredientes farmacéuticos activos y formas de dosificación farmacéutica {svg_4}.

Tratamiento de la Esclerosis Múltiple

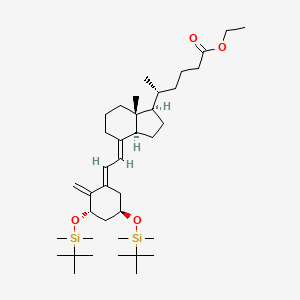

this compound se utiliza en el tratamiento de la esclerosis múltiple remitente-recurrente {svg_5}. Es un modulador del receptor de esfingosina 1-fosfato que puede reducir el número de recaídas en pacientes con esta forma de esclerosis múltiple {svg_6}.

Actividad Anticancerígena

this compound ha mostrado una posible actividad anticancerígena {svg_7}. Activa la proteína fosfatasa 2A, lo que genera efectos anticancerígenos {svg_8}. Se está explorando el desarrollo de análogos de Fingolimod que no se pueden fosforilar para mejorar su actividad anticancerígena {svg_9}.

Tratamiento de la Psicosis

this compound se ha utilizado en el tratamiento del comportamiento relacionado con la psicosis {svg_10}. Se ha demostrado que alivia la hipersensibilidad a la metanfetamina y mejora las medidas de neuroinflamación, como la activación microglial, la producción de citoquinas y la infiltración de leucocitos {svg_11}.

Promoción de la Angiogénesis

this compound se ha utilizado para promover la angiogénesis {svg_12}. Se ha demostrado que maximiza la osteoinductividad y mejora la incorporación de aloinjertos al reclutar células progenitoras óseas de los tejidos blandos circundantes y la microcirculación {svg_13}.

Mecanismo De Acción

Target of Action

Fingolimod-d4 Hydrochloride, also known as FTY720-d4 Hydrochloride, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes and other organs . The modulation of these receptors is crucial in managing multiple sclerosis (MS) symptoms .

Mode of Action

Fingolimod-d4 Hydrochloride acts as a sphingosine 1-phosphate receptor modulator . It is metabolized to its active form, fingolimod-phosphate, which binds to sphingosine 1-phosphate receptors 1, 3, 4, and 5 .

Biochemical Pathways

Fingolimod-d4 Hydrochloride affects several biochemical pathways. It induces metabolic reprogramming in brain regions, upregulating oxidative phosphorylation while downregulating glycolysis and the pentose phosphate pathway . It also modulates neuroinflammation by upregulating retrograde endocannabinoid signaling and autophagy pathways, and downregulating neuroinflammation-related pathways including neutrophil degranulation and the IL-12 mediated signaling pathway .

Pharmacokinetics

It’s known that the compound is given orally . More research is needed to fully understand the ADME properties of Fingolimod-d4 Hydrochloride and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Fingolimod-d4 Hydrochloride’s action are profound. It reduces the number of lymphocytes in the peripheral blood, which is believed to be effective in treating MS due to the reduced lymphocytes into the CNS . It also induces numerous biological effects, including endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function .

Action Environment

The action environment of Fingolimod-d4 Hydrochloride is primarily within the immune system and the CNS . The interaction with s1p receptors in various tissues accounts for the reported adverse effects

Safety and Hazards

Direcciones Futuras

FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

Análisis Bioquímico

Biochemical Properties

Fingolimod-d4 Hydrochloride interacts with sphingosine 1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Fingolimod-d4 Hydrochloride has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

Fingolimod-d4 Hydrochloride exerts its effects at the molecular level through several mechanisms. It binds to S1P receptor4 (S1PR4) that is primarily expressed in lymphocytes and hematopoietic tissues . It can induce apoptotic pathways by activation of caspase cascades, enhancing PTEN which inhibits pAkt, and inducing (ROS-JNK-p53) loop-dependent autophagy .

Temporal Effects in Laboratory Settings

It has been shown that the drug has a significant therapeutic effect in immunodeficient mice, not in immunocompetent mice .

Dosage Effects in Animal Models

In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .

Metabolic Pathways

Fingolimod-d4 Hydrochloride is involved in the sphingosine 1-phosphate (S1P) pathway . It is phosphorylated to Fingolimod-phosphate by two protein kinases, type-1 and type-2 sphingosine kinase (SphK1 and -2), enabling it to interact with sphingosine receptors .

Transport and Distribution

It is known that Fingolimod binds to S1P receptor4 (S1PR4) that is primarily expressed in lymphocytes and hematopoietic tissues .

Subcellular Localization

It is known that Fingolimod activates PP2A that plays a principal role as a regulator of cell cycle/division and growth .

Propiedades

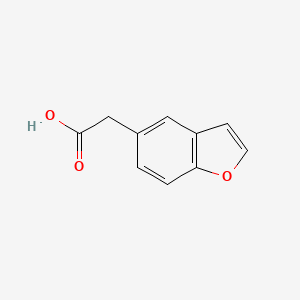

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-JWIOGAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

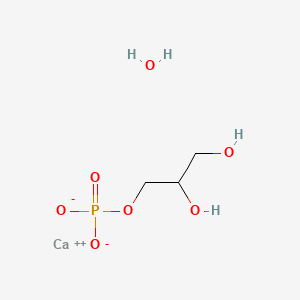

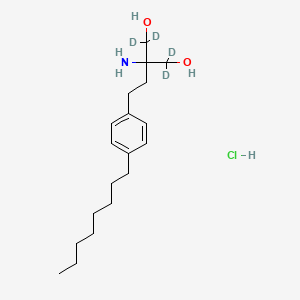

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)